molecular formula C17H11ClF3NO2S B2911916 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 252058-83-6

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2911916
CAS No.: 252058-83-6
M. Wt: 385.79
InChI Key: LMNGNKMXACOYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a thiomorpholine ring substituted with chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions to form the thiomorpholine ring.

    Substitution Reactions: The thiomorpholine ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups. This often involves the use of chlorinating and trifluoromethylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize the yield and purity of the product.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the reactions. Common solvents include dichloromethane, toluene, and acetonitrile, while catalysts might include Lewis acids or transition metal complexes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Amines: From reduction reactions.

    Substituted Aromatic Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors due to its structural features.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the thiomorpholine ring and its substituents.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and trifluoromethylphenyl groups can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-phenylthiomorpholine-3,5-dione: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione: Lacks the chlorophenyl group, potentially altering its interaction with biological targets.

Uniqueness

The combination of the chlorophenyl and trifluoromethylphenyl groups in 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione imparts unique chemical and biological properties. This dual substitution pattern can enhance the compound’s stability, reactivity, and specificity in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO2S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-25-15)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNGNKMXACOYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.